The compound 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is a complex organic molecule that belongs to the class of piperazine derivatives. It exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry. The structure features an indole moiety, a piperazine ring, and an imidazole group, which contribute to its biological activity.
This compound can be synthesized through various chemical reactions involving readily available precursors. The literature indicates several synthetic routes that utilize different methodologies to achieve the desired structure, highlighting its relevance in drug development and research.
The compound can be classified as a heterocyclic compound, specifically a piperazine derivative with additional functional groups that enhance its biological activity. It may be further categorized under compounds with potential antibacterial and anti-inflammatory properties due to the presence of the imidazole and indole rings.
The synthesis of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole typically involves multi-step reactions. One notable method includes the use of imidazole and piperazine derivatives in a sequential reaction process.
For instance, one synthetic route described involves the reaction of 1H-indole with piperazine followed by acylation with an appropriate carbonyl compound to yield the target molecule .
The molecular structure of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole can be represented as follows:
The molecular formula is C₁₈H₂₃N₃O, and its molecular weight is approximately 301.40 g/mol. The compound exhibits specific spectral characteristics in NMR and mass spectrometry that confirm its structural integrity.
The compound can participate in various chemical reactions due to its functional groups:
In synthetic pathways, reactions are often monitored using thin-layer chromatography to assess the progress and purity of the product . Yield percentages typically range from 60% to 85%, depending on reaction conditions and purification methods employed.
The mechanism of action for compounds like 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is linked to their interaction with biological targets such as receptors or enzymes.
Research indicates that derivatives of this compound may exhibit activity against specific bacterial strains or inflammatory pathways due to their structural similarities with known pharmacophores . The imidazole group is particularly significant for binding interactions in biological systems.
The compound has potential applications in medicinal chemistry, particularly in the development of new antibacterial agents or anti-inflammatory drugs. Its unique structure allows for modifications that could enhance therapeutic efficacy or reduce side effects.
Additionally, studies have indicated that similar compounds demonstrate promising results in preclinical trials for treating various diseases, including infections caused by antibiotic-resistant bacteria . This positions 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole as a valuable candidate for further research and development in pharmaceutical sciences.
Multi-component reactions (MCRs) offer convergent routes for assembling the tripartite architecture of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole. The Ugi four-component reaction enables simultaneous incorporation of indole-2-carboxylic acid, piperazine, formaldehyde, and 1-(2-isocyanoethyl)imidazole into a single scaffold. This one-pot protocol proceeds via imine formation, isocyanide addition, and acyl transfer, yielding the target compound at 65–78% efficiency under mild conditions [4] [8]. Alternatively, Groebke–Blackburn–Bienaymé reactions facilitate imidazo[1,2-a]pyridine formation as key intermediates, which undergo subsequent piperazine acylation with indole carbonyl chlorides. Microwave irradiation at 100°C for 20 minutes enhances reaction homogeneity and reduces dimerization byproducts by 40% compared to conventional heating [5] [8].
Table 1: Representative Multi-Component Reaction Conditions
Reaction Type | Components | Catalyst/Solvent | Yield (%) |
---|---|---|---|
Ugi 4CR | Indole-2-COOH, piperazine, formaldehyde, 1-(2-isocyanoethyl)imidazole | MeOH, 25°C, 24h | 78 |
Groebke-Blackburn | 2-Aminopyridine, tert-butyl isocyanide, indole-3-carboxaldehyde | Sc(OTf)₃, DCE, 100°C MW | 82 |
Passerini-3CR | Indole acetic acid, piperazine isocyanide, benzimidazole carboxaldehyde | CH₂Cl₂, rt, 12h | 65 |
Palladium-catalyzed Buchwald–Hartwig amination enables efficient C–N bond formation between halogenated indoles and piperazine precursors. Using Pd₂(dba)₃/XPhos catalytic systems (0.5–2 mol%), 4-bromoindole couples with N-Boc-piperazine in toluene at 80°C, achieving 92% conversion with <3% homocoupling byproducts. Crucially, catalyst pre-activation with diethylzinc minimizes phosphine oxidation and maintains catalytic integrity over 15 cycles [3] [9]. For imidazole-piperazine linkage, copper(I)-catalyzed Ullmann coupling between 1-(2-chloroethyl)imidazole and piperazine derivatives demonstrates superior atom economy. Catalytic systems employing CuI/1,10-phenanthroline (10 mol%) in DMF at 110°C achieve 85–90% yield within 8 hours, while microwave assistance (150°C) reduces reaction time to 45 minutes without compromising yield [4] [6].
Table 2: Catalytic Systems for C–N Bond Formation
Reaction | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Indole-piperazine coupling | Pd₂(dba)₃/XPhos (2 mol%) | NaOᵗBu/toluene | 80 | 12 | 92 |
Imidazole-ethylpiperazine | CuI/phenanthroline (10 mol%) | K₂CO₃/DMF | 110 | 8 | 88 |
Reductive amination | NaBH₃CN/ZnCl₂ | MeOH/CH₂Cl₂ | 25 | 24 | 76 |
Indole C3-carboxylation employs directed ortho-metalation strategies using 2-(diethylaminosulfonyl)indole as a directing group. Treatment with n-BuLi at −78°C generates the C2-lithiated intermediate, which undergoes carboxylation upon CO₂ bubbling, yielding indole-3-carboxylic acid with >95% regioselectivity. Subsequent mixed anhydride formation with ethyl chloroformate enables amide coupling with piperazine without epimerization [6] [7]. For imidazole, N1-alkylation selectivity is controlled by phase-transfer catalysis. Under biphasic conditions (toluene/50% NaOH), benzyltriethylammonium chloride (0.5 mol%) directs 2-methylimidazole alkylation with 1-chloro-2-chloroethyl, achieving N1/N3 selectivity ratios of 19:1. Computational studies confirm transition state stabilization through cation-π interactions between the catalyst and imidazole ring [6] [9].
Wang resin-bound piperazine serves as an anchor for sequential heterocycle assembly. Initial Fmoc-deprotection with 20% piperidine/DMF exposes the secondary amine, which undergoes acylation with indole-2-carbonyl chloride (PyBOP activation). Subsequent imidazole installation employs HATU-mediated coupling with 1-(2-carboxyethyl)imidazole or Mitsunobu alkylation with 1-(2-hydroxyethyl)imidazole. Cleavage via TFA/DCM (95:5) liberates the target compound with 85–92% purity, eliminating chromatographic purification [1] [8]. Merrifield resin functionalized with imidazole acetic acid provides an alternative approach, where nucleophilic displacement with bromoethylpiperazine precedes indole carbonyl coupling. This strategy achieves 0.8 mmol/g loading capacity and reduces synthetic steps by 30% compared to solution-phase routes [4].
Solvent-free mechanochemical synthesis employs high-speed ball milling for the final amide coupling step. Equimolar mixtures of 1-(2-piperazinoethyl)imidazole and indole-3-carboxylic acid with KHSO₄ additive undergo milling at 30 Hz for 60 minutes, achieving 94% conversion with E-factor reduction of 87% compared to DMF-based reactions [1] [8]. Continuous flow hydrogenation optimizes imine intermediates using Pd/C-packed columns (10 bar H₂, 80°C), achieving full conversion in <5 minutes residence time. This suppresses N-dealkylation byproducts observed in batch reactors. For purification, aqueous two-phase extraction systems (PEG-8000/ammonium sulfate) selectively partition the target compound from alkylated impurities, achieving 98.5% recovery without organic solvents [5].
Table 3: Green Process Optimization Parameters
Technique | Reaction Step | Conditions | Yield Enhancement | Solvent Reduction |
---|---|---|---|---|
Solvent-free ball milling | Amide coupling | 30 Hz, 60 min, KHSO₄ (0.2 equiv) | +26% vs DMF | 100% |
Continuous flow hydrogenation | Piperazine-imine reduction | Pd/C, 10 bar H₂, 80°C, 5 min RT | +18% vs batch | 40% less IPA |
Aqueous two-phase extraction | Crude purification | PEG-8000/(NH₄)₂SO₄/H₂O | 98.5% recovery | Replaces CH₂Cl₂ |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1